5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole
CAS No.: 1875252-96-2
Cat. No.: VC3188227
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1875252-96-2 |
---|---|
Molecular Formula | C9H8ClN3O2 |
Molecular Weight | 225.63 g/mol |
IUPAC Name | 5-(chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C9H8ClN3O2/c1-14-7-3-2-6(5-11-7)9-12-8(4-10)15-13-9/h2-3,5H,4H2,1H3 |
Standard InChI Key | MMFOMNPJIMBTJY-UHFFFAOYSA-N |
SMILES | COC1=NC=C(C=C1)C2=NOC(=N2)CCl |
Canonical SMILES | COC1=NC=C(C=C1)C2=NOC(=N2)CCl |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound with specific chemical identifiers and properties as outlined in Table 1.
Table 1: Chemical Identity and Properties of 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole
Property | Value |
---|---|
CAS Number | 1875252-96-2 |
Molecular Formula | C₉H₈ClN₃O₂ |
Molecular Weight | 225.63 g/mol |
SMILES Notation | COc1ccc(-c2noc(CCl)n2)cn1 |
Physical State | Solid (presumed based on similar compounds) |
Solubility | Likely soluble in DMSO, methanol, and chloroform (based on similar oxadiazole derivatives) |
The compound's molecular formula indicates the presence of nine carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms . The SMILES notation provides a linear representation of the molecular structure, showing the connectivity between atoms and the arrangement of functional groups .
Structural Analysis
The structure of 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole features several key components:
-
A 1,2,4-oxadiazole core: This five-membered heterocyclic ring contains two nitrogen atoms at positions 2 and 4, and an oxygen atom at position 1.
-
A chloromethyl substituent (-CH₂Cl) at position 5 of the oxadiazole ring: This functional group introduces a reactive site for potential chemical modifications and contributes to the compound's physicochemical properties.
-
A 6-methoxypyridin-3-yl group at position 3 of the oxadiazole ring: This aromatic heterocyclic substituent contains a pyridine ring with a methoxy group (-OCH₃) at position 6.
The presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl) groups in the molecule creates an interesting electronic distribution that likely influences its chemical reactivity and potential biological interactions. The 1,2,4-oxadiazole core, being aromatic and planar, can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the nitrogen atoms in both the oxadiazole and pyridine rings can participate in hydrogen bonding as acceptors.
Synthesis Methodologies
The chloromethyl group in the compound is particularly noteworthy as it provides a reactive site for potential interactions with nucleophilic residues in biological targets. This reactivity could contribute to the compound's potential biological activities or serve as a point for further derivatization to enhance its pharmacological properties.
Structure-Activity Relationship Considerations
The potential biological activities of 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole are likely influenced by several structural features:
-
The 1,2,4-oxadiazole core provides a planar, aromatic scaffold that can interact with biological targets through π-π stacking and hydrogen bonding.
-
The methoxy group on the pyridine ring typically contributes to favorable physicochemical properties, including enhanced solubility and potential hydrogen bond accepting capability.
-
The chloromethyl group introduces a reactive site that may form covalent bonds with nucleophilic residues in biological targets or serve as a handle for further chemical modifications.
-
The pyridine ring can participate in additional interactions, including hydrogen bonding and π-π stacking, with amino acid residues in protein binding sites.
Studies on related oxadiazole derivatives have shown that compounds containing the 1,3,4-oxadiazole scaffold exhibit antibacterial activity against various microbial strains when compared with standard antibiotics like amoxicillin and cefixime . The activity of these compounds has been correlated with their physicochemical and structural properties through QSAR analysis, and molecular docking studies have investigated their interactions with amino acid residues in the active site of peptide deformylase, suggesting a potential mechanism for their antibacterial activity .
Research Significance and Applications
Chemical Biology and Drug Development
Beyond its direct therapeutic potential, 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole has significance in chemical biology and drug development:
-
The compound's chloromethyl group provides a reactive site for chemical modification, making it a valuable synthon for the preparation of more complex derivatives with enhanced biological activities.
-
The 1,2,4-oxadiazole scaffold represents a bioisostere for various functional groups, including esters and amides, offering opportunities for the development of compounds with improved pharmacokinetic properties.
-
Structure-activity relationship studies with this compound and its derivatives could provide valuable insights into the molecular determinants of biological activity, guiding the rational design of more potent and selective therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume